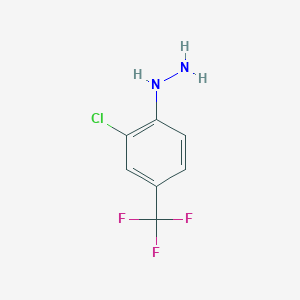

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSESZRGARIEOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371529 | |

| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86398-98-3 | |

| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-(trifluoromethyl)phenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine

An In-depth Technical Guide to the Synthesis and Characterization of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine

Abstract

This compound is a highly functionalized aromatic hydrazine derivative of significant interest in medicinal and agrochemical research.[1][2] Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific electronic and lipophilic properties that make it a valuable building block for synthesizing a range of bioactive molecules and complex heterocyclic systems.[1] This guide provides a comprehensive overview of the principal synthetic route to this compound, detailed protocols for its characterization, and essential safety and handling procedures. Designed for researchers and drug development professionals, this document integrates established chemical principles with practical, field-proven insights to ensure reproducibility and safety.

Introduction and Strategic Importance

The synthesis of arylhydrazines is a cornerstone of modern organic and medicinal chemistry, dating back to the pioneering work of Emil Fischer.[1] The target molecule, this compound, represents a modern iteration of this class, strategically designed to leverage the effects of its substituents. The chlorine atom at the ortho-position and the potent electron-withdrawing trifluoromethyl (-CF₃) group at the para-position create a unique electronic environment that influences the reactivity of the hydrazine moiety and the aromatic ring.[3] These features are often exploited to enhance the metabolic stability, binding affinity, and overall efficacy of derivative compounds in pharmaceutical and agrochemical applications.[1]

Table 1: Key Molecular Identifiers and Properties

| Property | Value |

| IUPAC Name | [2-chloro-4-(trifluoromethyl)phenyl]hydrazine[3] |

| CAS Registry Number | 86398-98-3[3][4] |

| Molecular Formula | C₇H₆ClF₃N₂[3][4] |

| Molecular Weight | 210.58 g/mol [3][4] |

| Appearance | White to off-white crystalline powder or solid[5] |

Synthesis Pathway: A Two-Step Approach

The most reliable and widely employed method for preparing arylhydrazines is a two-step sequence starting from the corresponding aniline.[2] This process involves the initial formation of a diazonium salt, which is a versatile but unstable intermediate, followed by its immediate reduction to the desired hydrazine.[2][6]

Caption: Overall two-step synthesis workflow.

Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline

Causality and Mechanistic Insight: Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[7] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The reaction is performed at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing, which could lead to nitrogen gas evolution and the formation of undesired phenolic byproducts.[7][8] The strong acid serves both to generate nitrous acid and to protonate the starting aniline, forming an anilinium salt which then reacts with the nitrosating agent.

Experimental Protocol: Diazotization

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to maintain the required low temperature.

-

Aniline Solution: To the flask, add 2-Chloro-4-(trifluoromethyl)aniline (1.0 eq.) followed by a mixture of concentrated hydrochloric acid (approx. 3.0 eq.) and water. Stir the mixture until a fine slurry of the aniline hydrochloride salt is formed. Cool the slurry to 0 °C.

-

Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in cold water.

-

Reaction: Add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the slurry's consistency, often becoming a clearer solution.

-

Completion Check: After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The reaction can be checked for completion by testing for the absence of nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

-

The resulting cold solution of the diazonium salt is highly reactive and should be used immediately in the subsequent reduction step without isolation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 2-(Trifluoromethyl)phenylhydrazine hydrochloride CAS#: 3107-34-4 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for the compound (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine. In the absence of a publicly available experimental spectrum, this document serves as a robust reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, including substituent chemical shift effects and spin-spin coupling constants, we present a meticulously predicted spectrum. This guide further outlines a self-validating experimental protocol for the acquisition of the ¹H NMR spectrum, ensuring researchers can confidently verify the structure and purity of this important chemical intermediate.

Introduction: The Role of NMR in Structural Elucidation

This compound is a substituted aromatic hydrazine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of substituents on the phenyl ring is critical to its reactivity and the properties of its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in organic compounds.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, creating a resonance signal.[2] The exact frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of the nucleus, providing a fingerprint of its position within the molecule.[4][5] Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, cause signals to split into distinct patterns, revealing crucial information about atomic connectivity.[6]

This guide will first deconstruct the molecular structure to analyze its proton environments and then synthesize this information into a predictive ¹H NMR spectrum.

Molecular Structure and Proton Environment Analysis

To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule.

Figure 1. Structure of this compound with proton labels.

The molecule possesses five distinct proton environments:

-

Three Aromatic Protons: H-3, H-5, and H-6 are attached to the phenyl ring. Due to the substitution pattern, none of these are chemically equivalent.

-

Two Hydrazine Protons: The -NH- and -NH₂ protons of the hydrazine group are also chemically distinct.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shifts of aromatic protons typically appear in the range of 6.5-8.0 ppm.[5] The precise position of each signal is determined by the combined electronic effects of the substituents on the ring.

-

Electron-Withdrawing Groups (EWGs): The chloro (-Cl) and trifluoromethyl (-CF₃) groups are strong EWGs. They decrease the electron density on the aromatic ring, an effect known as "deshielding." This causes the attached protons to experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield).[4]

-

Electron-Donating Groups (EDGs): The hydrazine (-NHNH₂) group is an EDG. It donates electron density into the ring, "shielding" the protons. This causes them to resonate at a lower chemical shift (upfield).[4]

Based on these principles, we can predict the characteristics of each signal.

Aromatic Region (δ 6.5 - 8.0 ppm)

-

H-3: This proton is ortho to the powerfully electron-withdrawing -CF₃ group and meta to the -Cl and -NHNH₂ groups. The strong deshielding from the proximate -CF₃ group will likely make this the most downfield of the aromatic signals.

-

Splitting: H-3 is coupled to H-5 (a meta relationship). This will result in a doublet, with a small coupling constant typical of meta coupling.

-

Prediction: Doublet (d), J ≈ 2-3 Hz.

-

-

H-5: This proton is positioned ortho to the -CF₃ group and meta to the -Cl group. It is also coupled to H-3 (meta) and H-6 (ortho).

-

Splitting: The signal for H-5 will be split into a doublet by the ortho H-6 proton (³Jortho) and then each of those peaks will be split again into a smaller doublet by the meta H-3 proton (⁴Jmeta). This pattern is known as a doublet of doublets (dd).[6] The ortho coupling constant is significantly larger than the meta coupling.[3][6]

-

Prediction: Doublet of doublets (dd), ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz.

-

-

H-6: This proton is ortho to the electron-donating -NHNH₂ group and ortho to the electron-withdrawing -Cl group. The donating effect of the hydrazine group will cause significant shielding, likely making this the most upfield of the aromatic signals.

-

Splitting: H-6 is coupled only to H-5 in an ortho relationship. This will result in a clean doublet.

-

Prediction: Doublet (d), J ≈ 8-9 Hz.

-

Hydrazine Region (δ 4.0 - 7.0 ppm)

The chemical shifts of protons attached to nitrogen are highly variable and are influenced by solvent, temperature, and concentration.[7] They often appear as broad singlets because of rapid chemical exchange with trace amounts of acid or water, and quadrupole broadening from the nitrogen-14 nucleus.[7] For unsubstituted phenylhydrazine, these signals appear around 4.0 ppm and 5.6 ppm in CDCl₃.[8] The electron-withdrawing nature of the substituted ring in the target molecule is expected to shift these signals further downfield.

-

-NH- and -NH₂: These protons will likely appear as two separate, broad signals. Due to exchange phenomena, they typically do not show coupling to each other or to the aromatic protons.

-

Prediction: Two broad singlets (br s), each integrating to 1H and 2H, respectively.

-

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound are summarized below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.5 - 7.7 | Doublet (d) | Jmeta ≈ 2-3 | 1H |

| H-5 | 7.3 - 7.5 | Doublet of Doublets (dd) | ³Jortho ≈ 8-9, ⁴Jmeta ≈ 2-3 | 1H |

| H-6 | 6.8 - 7.0 | Doublet (d) | ³Jortho ≈ 8-9 | 1H |

| -NH- | 5.5 - 7.0 | Broad Singlet (br s) | N/A | 1H |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | N/A | 2H |

Note: Chemical shifts are predicted for a standard deuterated solvent like CDCl₃ or DMSO-d₆ and are relative to tetramethylsilane (TMS) at δ 0.00 ppm. Hydrazine proton shifts are particularly solvent-dependent.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol provides a self-validating methodology for obtaining a high-quality ¹H NMR spectrum.

Workflow Diagram

Figure 2. Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound solid into a clean, dry vial.[9]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for hydrazines as it can sharpen N-H signals.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This process is crucial for obtaining sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters. Standard parameters for a ¹H spectrum are generally sufficient:

-

Number of Scans (NS): 16-64

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): ~16 ppm, centered at ~6 ppm

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing and Analysis:

-

Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the correct positive (absorptive) mode.

-

Apply a baseline correction to ensure the baseline is flat at zero.

-

Calibrate the chemical shift axis by referencing the spectrum to the signal of an internal standard like tetramethylsilane (TMS at δ 0.00) or to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (e.g., 1:1:1:1:2 for H-3, H-5, H-6, NH, and NH₂).

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm they match the predicted values and verify the molecular structure.

-

Conclusion

This guide provides a robust, theory-grounded prediction of the ¹H NMR spectrum of this compound. The analysis highlights a distinct pattern of three aromatic signals—a doublet, a doublet of doublets, and another doublet—governed by the strong and opposing electronic effects of the chloro, trifluoromethyl, and hydrazine substituents. The hydrazine protons are expected to appear as two broad singlets. By following the detailed experimental protocol provided, researchers can acquire a high-quality spectrum and use the information within this guide to confidently assign the signals, verify the compound's identity, and assess its purity.

References

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Advanced Chemistry Development, Inc. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Supporting Information for scientific publication. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Fu, P. P., & Harvey, R. G. (1981). Long-range coupling constants for structural analysis of complex polycyclic aromatic hydrocarbons by high-field proton magnetic resonance. Analytical Chemistry, 53(3), 558–561.

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

EduBirdie. (2019). Nmr Aromatic Proton Coupling. University of Pennsylvania. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Supporting Information for scientific publication. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Supporting Information for scientific publication. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

- Mezzina, E., et al. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry, 32(11), 111-117.

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Basso, E. A., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Journal of Physical Organic Chemistry, 19(6), 376-383.

-

SpectraBase. (n.d.). Phenylhydrazine - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

- Ceccarelli, S., et al. (1973). Substituent effect on the 1H NMR Spectra of trans aryl methyl oxiranes and arylpropenes. Organic Magnetic Resonance, 5(9), 409-413.

Sources

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. rsc.org [rsc.org]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. Phenylhydrazine(100-63-0) 1H NMR [m.chemicalbook.com]

- 9. This compound | 86398-98-3 [sigmaaldrich.com]

Mastering Solubility: A Technical Guide for (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine is a substituted phenylhydrazine derivative of significant interest in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in these fields is fundamentally linked to its solubility characteristics, which govern everything from reaction kinetics and purification efficiency to bioavailability in drug formulations. Understanding and accurately determining the solubility of this compound in various organic solvents is therefore a critical task for any scientist working with it.

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this guide empowers the researcher by providing a detailed, field-proven protocol alongside the scientific rationale underpinning its design. We will delve into the physicochemical properties of the compound, outline a rigorous experimental workflow based on the gold-standard shake-flask method, and discuss the critical factors that influence solubility.

Physicochemical Properties: The Foundation of Solubility Behavior

The solubility of a compound is dictated by its intrinsic physicochemical properties. A thorough understanding of these parameters is the first step in predicting its behavior in different solvent systems and in designing robust experimental protocols.

This compound is a solid at room temperature. Its structure, featuring a chloro and a trifluoromethyl group, imparts a significant degree of lipophilicity.[2] The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound's interactions with polar solvents.

Like many hydrazines, this compound is often available as a hydrochloride salt, This compound hydrochloride . The salt form is generally expected to have higher aqueous solubility and different solubility profiles in organic solvents compared to the freebase.

Here is a summary of the key physicochemical properties for both the freebase and its hydrochloride salt:

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₇H₆ClF₃N₂ | C₇H₇Cl₂F₃N₂ |

| Molecular Weight | 210.58 g/mol [1] | 247.04 g/mol [3] |

| Appearance | Solid | Crystalline solid |

| CAS Number | 86398-98-3[1] | 1029649-46-4[3] |

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[5][6][7] This method involves agitating an excess amount of the solid compound in the solvent of choice until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

The following protocol is a detailed, self-validating system for determining the solubility of this compound in a range of common organic solvents.

Experimental Workflow Diagram

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Protocol

1. Materials and Reagents:

-

This compound (or its hydrochloride salt) of known purity

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

2. Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a series of vials. A preliminary rough estimation can be helpful.

-

Precisely add a known volume of the chosen organic solvent to each vial.

3. Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.

4. Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand briefly.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.

-

Carefully draw off the supernatant using a syringe and filter it through a 0.22 µm syringe filter compatible with the organic solvent to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.

5. Analysis:

-

Prepare a series of dilutions of the filtered supernatant with the same organic solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

6. Calculation:

-

Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factors.

Causality Behind Experimental Choices

-

Excess Solid: The use of an excess of the solid compound ensures that the solution becomes saturated and that the system reaches equilibrium between the dissolved and undissolved states.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Equilibration Time: Sufficient agitation time is necessary to ensure that the dissolution process has reached equilibrium. Verifying this with multiple time points adds to the trustworthiness of the data.

-

Filtration: Filtration is a critical step to remove any fine, undissolved particles that could lead to an overestimation of the solubility.

Safety Considerations

This compound and its hydrochloride salt are harmful if swallowed, in contact with skin, or if inhaled.[3] They can also cause skin and serious eye irritation, as well as respiratory irritation.[3] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

References

-

PubChem. Phenylhydrazine. National Center for Biotechnology Information. [Link]

-

World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019, 2019. [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2015). Predicting melting points of organic molecules: applications to aqueous solubility prediction using the general solubility equation. Molecular informatics, 34(11-12), 715–724. [Link]

- Google Patents.

-

ResearchGate. Phenylhydrazine derivatives. [Link]

-

Mitchell, J. B. O. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. PubMed. [Link]

-

World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Wikipedia. Phenylhydrazine. [Link]

-

ResearchGate. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation | Request PDF. [Link]

-

SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

MySkinRecipes. (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]

-

PubChem. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. enamine.net [enamine.net]

An In-Depth Technical Guide to tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate (4-Anilino-1-Boc-piperidine)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Duality

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known in the scientific community as 4-Anilino-1-Boc-piperidine or N-Boc-4-AP, is a synthetic compound with a significant and dualistic role in modern chemistry. On one hand, its structural motif, a piperidine ring with an aniline substituent, makes it a valuable building block in medicinal chemistry for the development of novel therapeutics targeting the central nervous system.[1] On the other hand, it is a well-documented and regulated precursor in the synthesis of fentanyl and its analogues, placing it under stringent regulatory control.[2]

This guide provides a comprehensive technical overview of 4-Anilino-1-Boc-piperidine, including its chemical properties, synthesis, applications in legitimate research, and critical information regarding its regulatory status, safe handling, and reliable suppliers for authorized research purposes.

Physicochemical Properties and Characterization

4-Anilino-1-Boc-piperidine is a white to off-white solid at room temperature.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 125541-22-2 | [4] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [5] |

| Molecular Weight | 276.37 g/mol | [5] |

| Melting Point | 136-137 °C | [3] |

| Boiling Point | 400.6 ± 38.0 °C (Predicted) | [3] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml). | [5] |

| Appearance | Pale Brown Solid | [3] |

Analytical Characterization:

The identity and purity of 4-Anilino-1-Boc-piperidine are typically confirmed using a combination of spectroscopic and chromatographic techniques. An analytical report for a reference standard of this compound detailed the following methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the compound's retention time and mass-to-charge ratio of its fragments, confirming its molecular weight and structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR-ATR): Reveals the presence of key functional groups, such as the N-H and C=O bonds.

-

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF): Offers high-resolution mass data for accurate mass determination and purity assessment.

Synthesis and Chemical Reactivity

The synthesis of 4-Anilino-1-Boc-piperidine is a critical aspect of its chemistry, both for its legitimate use in research and its illicit application. The most common synthetic routes involve the protection of a piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Synthetic Pathway Overview

A prevalent synthetic route involves the reductive amination of N-Boc-4-piperidone with aniline. This one-pot reaction is efficient and widely used.

Caption: Reductive amination of N-Boc-4-piperidone with aniline.

Experimental Protocol: Synthesis of 4-Anilino-1-Boc-piperidine

This protocol is adapted from established reductive amination procedures.[6]

Materials:

-

N-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add aniline (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[6]

-

Allow the reaction to warm to room temperature and stir for 12 hours.[6]

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

The Critical Role as a Precursor to Fentanyl Analogues

The primary reason for the stringent regulation of 4-Anilino-1-Boc-piperidine is its utility as a direct precursor to 4-anilinopiperidine (4-AP). The Boc protecting group can be readily removed under acidic conditions to yield 4-AP, a key intermediate in the Gupta method of fentanyl synthesis.[7]

Deprotection to 4-Anilinopiperidine

The removal of the Boc group is a straightforward acid-catalyzed hydrolysis.

Caption: Acid-catalyzed deprotection to yield 4-anilinopiperidine.

Experimental Protocol: Deprotection of 4-Anilino-1-Boc-piperidine

Materials:

-

4-Anilino-1-Boc-piperidine

-

Hydrochloric acid (e.g., 4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 4-Anilino-1-Boc-piperidine (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain 4-anilinopiperidine.

Regulatory Status and Compliance

Crucially, 4-Anilino-1-Boc-piperidine is a DEA List I chemical in the United States. [4] This designation means that its manufacture, distribution, importation, and exportation are subject to stringent regulations under the Controlled Substances Act (CSA).

Key Regulatory Requirements for Researchers:

-

Registration: Any individual or institution wishing to handle this chemical must be registered with the DEA.[4]

-

Record-Keeping: Meticulous records of all transactions, including amounts purchased, used, and disposed of, must be maintained for a minimum of two years.[4]

-

Reporting: Any suspicious orders, losses, or thefts must be reported to the DEA immediately.[4]

-

Security: The chemical must be stored in a secure location with controlled access to prevent diversion.[4]

Researchers and institutions must ensure they are in full compliance with all federal, state, and local regulations governing the handling of List I chemicals. Failure to do so can result in severe legal and professional consequences.

Applications in Legitimate Research

Despite its notoriety as a fentanyl precursor, the 4-anilinopiperidine scaffold is a recognized pharmacophore in medicinal chemistry. The Boc-protected form serves as a key intermediate in the synthesis of various research compounds.

-

Drug Discovery: The piperidine ring and the aniline moiety can be further functionalized to create libraries of compounds for screening against various biological targets, particularly those in the central nervous system.[1]

-

Opioid Research: The synthesis of novel opioid receptor ligands for research into pain management and addiction often utilizes the 4-anilinopiperidine core structure.

It is imperative that any research involving this compound is conducted with a clear and legitimate scientific purpose and in strict adherence to all regulatory requirements.

Safe Handling, Storage, and Disposal

Hazard Profile:

4-Anilino-1-Boc-piperidine is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with the powder outside of a fume hood.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry, and secure location, as per DEA regulations. Recommended long-term storage is at -20°C or +5°C.[5]

Disposal:

-

Dispose of waste in accordance with all federal, state, and local regulations for hazardous chemical waste.

-

Contaminated materials should be handled as hazardous waste.

-

Empty containers should be triple-rinsed before disposal.

Suppliers of 4-Anilino-1-Boc-piperidine for Research

The following suppliers have been identified as providing 4-Anilino-1-Boc-piperidine for research and forensic applications. Due to its regulatory status, purchasers will be required to provide proof of DEA registration and a legitimate research need.

-

Cayman Chemical: Offers the compound as an analytical reference standard.[5]

-

Bertin Bioreagent: Restricts sales to licensed controlled substance laboratories and qualified academic research institutions.

-

Smolecule: Provides the compound for scientific research applications.

-

BLD Pharm: Lists the compound and provides some safety information.[8]

-

Chongqing Chemdad Co., Ltd.: Lists the compound and its properties.[3]

Note: This list is not exhaustive, and researchers should conduct their own due diligence to ensure the supplier is reputable and compliant with all regulations.

Conclusion

4-Anilino-1-Boc-piperidine is a compound that demands a high degree of scientific and regulatory diligence. Its utility as a synthetic intermediate in medicinal chemistry is overshadowed by its role in the illicit production of fentanyl. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and, most importantly, its regulatory landscape is not just a matter of good scientific practice but a legal and ethical necessity. By adhering to strict safety protocols and regulatory compliance, the scientific community can continue to explore the potential of this chemical scaffold for legitimate therapeutic advancements while actively preventing its diversion for illicit purposes.

References

-

Drug Enforcement Administration. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register, 87(217), 67533-67536. Retrieved from [Link]

- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine Safety Data Sheet.

-

Drug Enforcement Administration. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register, 88(209), 74352-74359. Retrieved from [Link]

-

Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Duke Safety. Retrieved from [Link]

-

Kavanagh, P., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(10), 1533-1539. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

Sources

- 1. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 8. 892493-65-1|tert-Butyl piperidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

historical applications of substituted phenylhydrazines in organic synthesis

An In-Depth Technical Guide to the Historical Applications of Substituted Phenylhydrazines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylhydrazines have historically served as pivotal reagents in the landscape of organic synthesis, enabling the construction of complex heterocyclic scaffolds that form the backbone of numerous pharmaceuticals, natural products, and industrial chemicals. This technical guide provides a comprehensive exploration of the seminal historical applications of these versatile compounds. We will delve into the enduring legacy of the Fischer indole synthesis, the strategic utility of the Japp-Klingemann reaction, the foundational role of phenylhydrazine in carbohydrate chemistry, and its application in the synthesis of pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs). This guide is designed to offer researchers, scientists, and drug development professionals not only a historical perspective but also practical, in-depth protocols and mechanistic insights that continue to be relevant in modern synthetic chemistry.

The Fischer Indole Synthesis: A Gateway to a Privileged Heterocycle

The Fischer indole synthesis, discovered in 1883 by the eminent German chemist Emil Fischer, stands as a testament to the power and elegance of synthetic methodology.[1][2] This acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone has remained a cornerstone for the construction of the indole nucleus, a ubiquitous motif in medicinal chemistry and materials science.[1] Its historical significance is underscored by its application in the synthesis of a wide array of biologically active molecules, including the anti-migraine triptan class of drugs.[2]

Mechanistic Causality

The enduring utility of the Fischer indole synthesis lies in its elegant and predictable mechanistic pathway. The reaction proceeds through a series of well-defined steps, each driven by fundamental principles of organic reactivity. Understanding this mechanism is paramount for optimizing reaction conditions and predicting the outcome with various substrates.

The process commences with the formation of a phenylhydrazone from the condensation of a substituted phenylhydrazine and a carbonyl compound. This is followed by tautomerization to the corresponding enamine. The crucial step is a[3][3]-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia under acidic conditions furnishes the aromatic indole ring.[2] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole structure.[2]

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol details the classic synthesis of 2-phenylindole from acetophenone and phenylhydrazine, a two-step process involving the formation and subsequent cyclization of the phenylhydrazone.[1][3]

Part 1: Preparation of Acetophenone Phenylhydrazone

-

Materials:

-

Acetophenone (4.0 g, 0.033 mol)

-

Phenylhydrazine (3.6 g, 0.033 mol)

-

95% Ethanol (80 mL)

-

Glacial Acetic Acid (8-10 drops)

-

-

Procedure:

-

In a 50 mL 2-neck round-bottom flask equipped with a reflux condenser, combine acetophenone (2 g) and 95% ethanol (6 mL) and stir.[3]

-

Carefully add phenylhydrazine (1.8 g) dropwise to the mixture.[3] Caution: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Add 8-10 drops of glacial acetic acid to the reaction mixture.[3]

-

Heat the mixture in an oil bath at approximately 80°C for 45 minutes.[3]

-

Remove the flask from the oil bath and cool it in an ice bath to induce precipitation.[3]

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of ice-cold ethanol (2 mL).[3]

-

Dry the resulting acetophenone phenylhydrazone and determine the yield. The expected melting point is 105-106°C, with a typical yield of 87-91%.[1]

-

Part 2: Acid-Catalyzed Cyclization to 2-Phenylindole

-

Materials:

-

Acetophenone phenylhydrazone (from Part 1)

-

Polyphosphoric acid (4 g)

-

-

Procedure:

-

In a 100 mL single-neck round-bottom flask, place polyphosphoric acid (4 g).[3]

-

Add the prepared acetophenone phenylhydrazone (1.2 g) to the flask.[3]

-

Heat the mixture in an oil bath at 170°C, stirring vigorously with a glass rod.[1][3]

-

After the initial vigorous reaction subsides, continue heating for an additional 10-15 minutes.[3]

-

Allow the reaction mixture to cool to room temperature and then add 10-15 mL of ice-cold water while stirring vigorously.[3]

-

Extract the product with ethyl acetate.[3]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylindole.[3]

-

Recrystallize the crude product from hot 95% ethanol to obtain pure 2-phenylindole. The typical yield is 72-80%.[1]

-

| Parameter | Value | Reference |

| Starting Materials | Acetophenone, Phenylhydrazine | [1][3] |

| Catalyst | Glacial Acetic Acid (hydrazone formation), Polyphosphoric Acid (cyclization) | [3] |

| Solvent | 95% Ethanol, Ethyl Acetate | [1][3] |

| Reaction Temperature | 80°C (hydrazone formation), 170°C (cyclization) | [1][3] |

| Typical Yield | 72-80% (overall) | [1] |

Application in Drug Synthesis: Indomethacin

The Fischer indole synthesis has been instrumental in the synthesis of numerous pharmaceuticals. A classic example is the synthesis of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[2][4] The synthesis involves the reaction of 4-methoxyphenylhydrazine with methyl levulinate to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions to form the indole core of the drug.[4]

The Japp-Klingemann Reaction: A Strategic Route to Phenylhydrazones

Discovered by Francis Robert Japp and Felix Klingemann in 1887, the Japp-Klingemann reaction provides a versatile method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[5][6][7] These hydrazones are often valuable intermediates, particularly as precursors for the Fischer indole synthesis.[5]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the β-keto-ester or β-keto-acid to form an enolate. This nucleophilic enolate then attacks the electrophilic aryl diazonium salt to generate an azo compound. Subsequent hydrolysis of the ester or decarboxylation of the acid, followed by a proton transfer, yields the final hydrazone product.[5] This sequence allows for the strategic formation of a C-N bond and the introduction of the phenylhydrazine moiety.

Experimental Protocol: Synthesis of Ethyl Pyruvate Phenylhydrazone

This protocol outlines the synthesis of ethyl pyruvate phenylhydrazone from ethyl acetoacetate and aniline, which is first converted to its diazonium salt.[8]

-

Materials:

-

Aniline (0.1 mol)

-

Concentrated Hydrochloric Acid (0.25 mol)

-

Sodium Nitrite (0.1 mol)

-

Ethyl Acetoacetate (0.1 mol)

-

Sodium Acetate (0.3 mol)

-

Ethanol

-

-

Procedure:

-

Diazotization of Aniline: In a flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water. Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature remains below 5°C.[8]

-

Coupling Reaction: In a separate, larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Cool this solution to 0-5°C in an ice bath with vigorous stirring.[8]

-

Slowly add the freshly prepared diazonium salt solution from step 1 to the ethyl acetoacetate solution, maintaining the temperature below 5°C throughout the addition.[8]

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.[8]

-

Allow the mixture to stand at room temperature overnight.[8]

-

Work-up and Purification: Pour the reaction mixture into a large volume of cold water. Collect the precipitated crude ethyl pyruvate phenylhydrazone by filtration. Wash the solid with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain the pure phenylhydrazone.[8]

-

| Parameter | Protocol 1: Ethyl Pyruvate Phenylhydrazone | Reference |

| Starting β-Keto Compound | Ethyl Acetoacetate | [8] |

| Starting Aryl Amine | Aniline | [8] |

| Reagents | Sodium Nitrite, Sodium Acetate | [8] |

| Solvent | Ethanol, Water | [8] |

| Reaction Temperature | 0-5°C (Coupling) | [8] |

| Reaction Time | 1-2 hours stirring, then overnight | [8] |

Phenylhydrazine in Carbohydrate Chemistry: Elucidating Sugar Structures

Emil Fischer's discovery of phenylhydrazine in 1875 proved to be a watershed moment in the history of carbohydrate chemistry.[9][10] Before Fischer's work, the structures of sugars were largely a mystery. He ingeniously utilized phenylhydrazine as a reagent to form crystalline derivatives of sugars, called osazones.[11][12] The formation of these well-defined, solid osazones allowed for the separation and characterization of sugars that were otherwise difficult to handle as syrups.[13]

By comparing the osazones formed from different sugars, Fischer was able to deduce the stereochemical relationships between them. For instance, he observed that D-glucose and D-mannose, which are epimers at the C2 position, form the identical osazone.[13] This crucial observation indicated that the stereochemistry at the C2 carbon was lost during osazone formation, providing a key piece of the puzzle in determining the structures of these fundamental biomolecules. Fischer's work in this area laid the foundation for our modern understanding of carbohydrate stereochemistry and was a major factor in his being awarded the Nobel Prize in Chemistry in 1902.[11]

Synthesis of Pyrazolones: The Dawn of Synthetic NSAIDs

The reaction of substituted phenylhydrazines with β-ketoesters has also been a historically significant route to the synthesis of pyrazolones, a class of five-membered heterocyclic compounds. In 1883, Ludwig Knorr synthesized the first pyrazolone derivative, 1-phenyl-3-methyl-5-pyrazolone, by reacting ethyl acetoacetate with phenylhydrazine.[14] This discovery paved the way for the development of the first synthetic non-steroidal anti-inflammatory drugs (NSAIDs).

The Synthesis of Antipyrine

A prominent early example is the synthesis of Antipyrine, a pyrazolone derivative with analgesic and antipyretic properties, first synthesized by Knorr in the early 1880s.[15] The synthesis involves the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then methylated to yield Antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).[15][16] This pioneering work demonstrated the potential of synthetic organic chemistry to produce novel therapeutic agents and laid the groundwork for the development of a vast array of pyrazolone-based pharmaceuticals.[14]

General Experimental Approach for Pyrazolone Synthesis

The general procedure for the synthesis of pyrazolone derivatives involves the condensation of a substituted phenylhydrazine with a β-ketoester, such as ethyl acetoacetate.[17]

-

General Procedure: A mixture of the appropriate β-ketoester (1 mmol) and a substituted phenylhydrazine (1 mmol) is typically refluxed in a suitable solvent, such as ethanol.[17] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with a cold solvent, and recrystallized to afford the pure pyrazolone derivative.

Conclusion

The have left an indelible mark on the field. From the elegant construction of the indole ring system via the Fischer indole synthesis to the strategic formation of hydrazones in the Japp-Klingemann reaction, and their foundational role in elucidating the structures of carbohydrates and the synthesis of early synthetic drugs, these reagents have proven to be remarkably versatile. The principles and methodologies established by pioneers like Emil Fischer and Ludwig Knorr continue to be taught, utilized, and adapted in modern research and development, a testament to the enduring power of fundamental organic chemistry. This guide serves as a resource for contemporary scientists to appreciate and apply these classic transformations in their own synthetic endeavors.

References

-

Expt-7 The Fischer Indole Synthesis New | PDF - Scribd. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. [Link]

-

The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. [Link]

-

Sintesis de 2-Fenilindol | PDF | Chemical Reactions | Acid - Scribd. [Link]

-

2-Phenylindole Synthesis: Fischer Indole Method - Studylib. [Link]

-

Japp–Klingemann reaction - Wikipedia. [Link]

-

Organic synthesis of indomethacin - The Science Snail. [Link]

-

Japp-Klingemann Reaction - SynArchive. [Link]

-

New Procedure for Obtaining Indomethacin - ResearchGate. [Link]

-

The Japp-Klingemann Reaction - Organic Reactions. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Synthesis of Indomethacin and Iprindole. [Link]

-

Emil Fischer - MSU Chemistry. [Link]

-

Synthesis of Antipyrine Derivatives Derived from Dimedone | Request PDF - ResearchGate. [Link]

-

A three-component Fischer indole synthesis - PubMed. [Link]

-

Japp-Klingemann reaction - chemeurope.com. [Link]

-

Antipyrine-Updates-2019.pdf. [Link]

-

Synthesis of Some New Antipyrine Derivatives. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

-

Japp klingemann reaction | PPTX - Slideshare. [Link]

-

(PDF) Review on Synthesis of pyrazole and pyrazolines - ResearchGate. [Link]

-

Hermann Emil Fischer – The most outstanding chemist in history - Comptes Rendus de l'Académie des Sciences. [Link]

-

Carbohydrate Chemistry from Fischer to Now - Indian Academy of Sciences. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Carbohydrate chemistry, biology and medical applications - Charles Sturt University. [Link]

-

The diverse pharmacological importance of Pyrazolone Derivatives : A Review. [Link]

-

Emil Fischer (1852–1919) - American Thyroid Association. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. organicreactions.org [organicreactions.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 10. ias.ac.in [ias.ac.in]

- 11. Emil Fischer [chemistry.msu.edu]

- 12. primo.csu.edu.au [primo.csu.edu.au]

- 13. thyroid.org [thyroid.org]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. nbinno.com [nbinno.com]

- 16. Antipyrine synthesis - chemicalbook [chemicalbook.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine Derivatives

Abstract

The (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of novel therapeutic agents. The strategic incorporation of a chloro group and a trifluoromethyl (-CF₃) moiety enhances the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth technical overview of the diverse biological activities exhibited by derivatives of this core structure. We will explore their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, grounded in their mechanisms of action, primarily centered around enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to facilitate further investigation and development in this promising area of research.

The this compound Scaffold: A Foundation for Drug Discovery

Core Chemical Structure and Physicochemical Properties

The parent compound, this compound (CAS Registry Number: 86398-98-3), possesses the molecular formula C₇H₆ClF₃N₂ and a molecular weight of approximately 210.58 g/mol .[3][4] Its structure is characterized by a phenyl ring substituted with a hydrazine group (-NHNH₂), a chlorine atom at position 2, and a trifluoromethyl group at position 4.

The presence of the -CF₃ group is critical; it is a strong electron-withdrawing group that significantly modulates the electronic properties of the aromatic ring.[1] This group enhances the molecule's metabolic stability by blocking potential sites of oxidative metabolism and increases its lipophilicity, which can improve cell membrane permeability.[2] The chlorine atom further contributes to the electronic effects and lipophilicity, creating a scaffold with favorable properties for interacting with biological macromolecules.[1][2]

Rationale for Synthetic Derivatization

The true therapeutic potential of this scaffold is unlocked through the chemical reactivity of the hydrazine moiety. Hydrazines readily undergo condensation reactions with various aldehydes and ketones to form hydrazones (-NH-N=CH-). This reaction is a cornerstone of combinatorial chemistry, allowing for the creation of large, diverse libraries of derivative compounds from a single, common intermediate.[5] The resulting hydrazone derivatives have demonstrated a wide array of biological activities, including antitumoral, antimicrobial, and anti-inflammatory effects, making this scaffold a highly attractive starting point for drug discovery programs.[5][6]

General Synthetic Workflow

The synthesis of bioactive hydrazone derivatives typically follows a two-step process. First, the parent hydrazine is formed, commonly from its aniline precursor. Second, this hydrazine is reacted with a selected aldehyde or ketone to yield the final hydrazone derivative. This streamlined workflow is efficient and adaptable for generating a multitude of structurally diverse compounds for biological screening.

Caption: General synthesis workflow for hydrazone derivatives.

Anticancer Activities

Derivatives of the this compound scaffold have emerged as a promising class of cytotoxic agents. In vitro studies have consistently demonstrated their ability to inhibit the proliferation of various cancer cell lines.[2][7]

Mechanism of Action: Apoptosis Induction

The primary anticancer mechanism appears to be the induction of apoptosis, or programmed cell death, in cancer cells.[1] Treatment with these compounds has been shown to modulate key signaling pathways associated with cancer progression.[1][7] For instance, quinoline-based dihydrazone derivatives have been suggested to induce apoptosis in MCF-7 cells in a dose-dependent manner, potentially through interactions with DNA or the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[7]

Caption: Proposed mechanisms of anticancer activity.

In Vitro Cytotoxicity Data

The cytotoxic potential of these derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values often fall within the low micromolar range, indicating significant potency.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazones | MCF-7 (Breast) | 1.5 - 20 | [1] |

| Dihydrazones | MCF-7 (Breast) | 7.0 - 7.1 | [7] |

| Dihydrazones | BGC-823 (Gastric) | 7.0 - 34.3 | [7] |

| Dihydrazones | BEL-7402 (Hepatoma) | 7.0 - 34.3 | [7] |

| General | Prostate Cancer | Not specified | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a standard method for assessing the effect of synthesized compounds on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Properties

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents.[8] Phenylhydrazine derivatives, particularly those containing trifluoromethyl groups, have shown considerable promise in this area, exhibiting potent activity against pathogenic bacteria.[2][9]

Spectrum of Activity and SAR Insights

Research has shown that derivatives of this scaffold are particularly effective against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[9] Structure-activity relationship (SAR) studies have revealed that the presence of the -CF₃ group enhances antibacterial efficacy when compared to non-fluorinated analogs.[2] Furthermore, the synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives has yielded compounds with potent activity against vancomycin-resistant clinical isolates of Enterococcus faecium.[9] These compounds not only inhibit bacterial growth but can also prevent and eradicate biofilms, which are notoriously difficult to treat.[9]

Quantitative Antimicrobial Data

The effectiveness of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivative | MRSA | 3.12 | [9] |

| Pyrazole Derivative | E. faecalis | 3.12 | [9] |

| Pyrazole Derivative | E. faecium (VRE) | 1.56 | [9] |

| Hydrazone Derivative | S. aureus | 64 | [10] |

| Hydrazone Derivative | E. faecalis | 32 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol, following Clinical and Laboratory Standards Institute (CLSI) guidelines, is a gold standard for determining the MIC of an antimicrobial agent.

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Enzyme Inhibition and Anti-inflammatory Potential

A key mechanism underlying the biological activities of this compound derivatives is their ability to inhibit specific enzymes.[1] The electrophilic nature of the scaffold can facilitate interactions with nucleophilic residues in enzyme active sites, leading to modulation of their function.[2]

Cholinesterase (AChE/BuChE) Inhibition

Several hydrazone derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11][12] These enzymes are responsible for breaking down the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease. Studies on hydrazones derived from 4-(trifluoromethyl)benzohydrazide showed IC₅₀ values in the micromolar range, with some derivatives exhibiting a balanced inhibition of both enzymes, while others were more selective.[12]

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| Hydrazide-hydrazones | AChE | 46.8 - 137.7 | [12] |

| Hydrazide-hydrazones | BuChE | 19.1 - 881.1 | [12] |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Inhibition of COX and LOX enzymes is a hallmark of anti-inflammatory drugs. These enzymes are pivotal in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Certain derivatives of this compound have demonstrated the ability to inhibit COX-2 and 5-LOX, suggesting a potential application as anti-inflammatory agents.[1]

| Compound | COX-2 Inhibition (%) | 5-LOX Inhibition (%) | Reference |

| Derivative A | 65 | 70 | [1] |

| Derivative B | 80 | 75 | [1] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric method is widely used to screen for AChE/BuChE inhibitors. It measures the activity of the enzyme by detecting the product of acetylcholine hydrolysis.

Methodology:

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), Ellman's reagent (DTNB), and the test compound dissolved in a suitable solvent.

-

Assay Procedure: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations. Add the enzyme (AChE or BuChE) and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

The derivatives of this compound represent a remarkably versatile and potent class of bioactive molecules. The synthetic accessibility of the hydrazone linkage allows for extensive structural diversification, leading to the identification of compounds with significant anticancer, antimicrobial, and enzyme-inhibiting properties. The data presented in this guide underscore the therapeutic potential held within this chemical scaffold.

Future research should focus on several key areas:

-

In Vivo Efficacy and Toxicity: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetic profiles, and safety.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways is crucial for rational drug design and optimization.

-

SAR Expansion: Continued synthesis and screening of new analogs will further refine our understanding of the structure-activity relationships, potentially leading to the discovery of derivatives with enhanced potency and selectivity.

By leveraging the foundational knowledge outlined here, the scientific community can continue to develop this compound derivatives into next-generation therapeutic agents to address critical unmet needs in oncology, infectious diseases, and beyond.

References

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central (PMC). [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]

-

Kos, J., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. [Link]

-

(2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. MySkinRecipes. [Link]

-

Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]

-

Basak, A. K., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central (PMC). [Link]

-

Kumar, A., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

-

Salihu, H., et al. (2024). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]

-

Tüzün, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PubMed Central (PMC). [Link]

-

Venkataramana, H. S., et al. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. ResearchGate. [Link]

-

Al-Labban, H. M. Y. (2021). Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 86398-98-3 [sigmaaldrich.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. preprints.org [preprints.org]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic Fingerprinting of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine: A Technical Guide to Its Infrared and Mass Spectrometric Data

Introduction